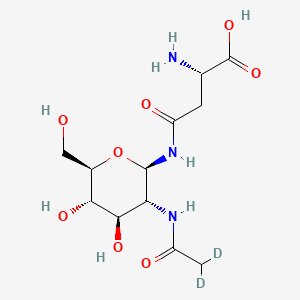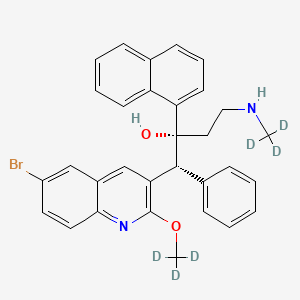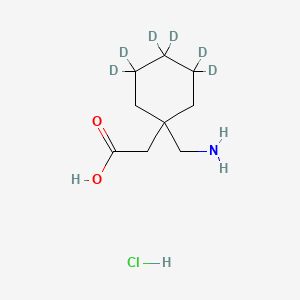
Gabapentin-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gabapentin-d6 Hydrochloride is a deuterated form of Gabapentin Hydrochloride, which is a gamma-aminobutyric acid (GABA) analogue. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Gabapentin. Gabapentin Hydrochloride itself is widely known for its use in treating seizures and neuropathic pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gabapentin-d6 Hydrochloride involves the incorporation of deuterium, a stable isotope of hydrogen, into the Gabapentin molecule. This process typically includes the following steps:
Deuteration of Precursors: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Formation of Gabapentin-d6: The deuterated precursors undergo a series of chemical reactions to form Gabapentin-d6.
Hydrochloride Formation: The final step involves converting Gabapentin-d6 into its hydrochloride salt form by reacting it with hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Gabapentin-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Gabapentin-d6 Hydrochloride is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Gabapentin.
Biology: Helps in understanding the biological pathways and interactions of Gabapentin.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of Gabapentin.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Gabapentin-d6 Hydrochloride exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding inhibits the excitatory influx of calcium ions, thereby reducing the release of neurotransmitters such as glutamate. This mechanism contributes to its antinociceptive, anticonvulsant, and anxiolytic-like effects .
Comparaison Avec Des Composés Similaires
Gabapentin Hydrochloride: The non-deuterated form of Gabapentin-d6 Hydrochloride.
Pregabalin: Another GABA analogue used to treat neuropathic pain and epilepsy.
Vigabatrin: An antiepileptic drug that inhibits GABA transaminase.
Uniqueness: this compound is unique due to the presence of deuterium, which enhances its stability and allows for more precise pharmacokinetic studies. This deuteration can also affect the metabolic profile of the compound, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
213.73 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H/i1D2,2D2,3D2; |
Clé InChI |
XBUDZAQEMFGLEU-LRDWTYOMSA-N |
SMILES isomérique |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)[2H].Cl |
SMILES canonique |
C1CCC(CC1)(CC(=O)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)

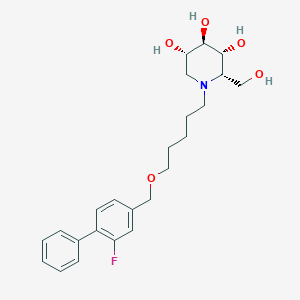
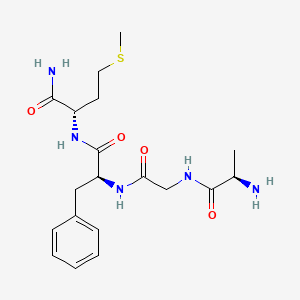
![(2R,4R,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12404373.png)


